![molecular formula C20H21N5O3 B5525846 8-[(2-furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5525846.png)

8-[(2-furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

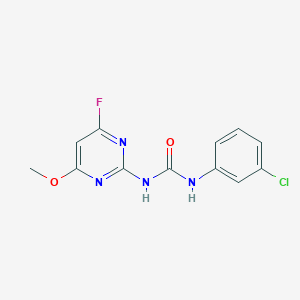

Description

This compound belongs to a class of chemicals known as purine derivatives. Purines are biologically significant molecules, serving as fundamental components of cellular processes, including DNA and RNA synthesis. The specific compound appears to be a synthetic derivative designed for potential biological or pharmaceutical applications.

Synthesis Analysis

The synthesis of similar purine derivatives typically involves intricate organic reactions. For instance, Šimo et al. (1998) described the synthesis of related 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, which involved intramolecular alkylation processes and consecutive reactions with orthocarboxylate and mesyl chloride (Šimo, Rybár, & Alföldi, 1998).

Molecular Structure Analysis

The molecular structure of purine derivatives is typically characterized by a fused pyrimidine and imidazole ring. Khaliullin et al. (2020) explored the use of thietanyl protecting group in synthesizing purine derivatives, highlighting the versatility in chemical modifications that can be achieved in such molecular frameworks (Khaliullin & Shabalina, 2020).

Chemical Reactions and Properties

Purine compounds can undergo various chemical reactions, including alkylation, acetylation, and reduction. Mosselhi & Pfleiderer (2010) synthesized a series of N-substituted 8-aminoxanthines from 8-nitroxanthines through catalytic reduction, demonstrating the reactivity of the purine nucleus (Mosselhi & Pfleiderer, 2010).

Physical Properties Analysis

The physical properties of purine derivatives like solubility, melting point, and crystalline structure can vary significantly based on substituents. The study by Shukla et al. (2020) on a xanthine derivative provides insight into the crystalline structure and intermolecular interactions, which are key aspects of physical properties (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have been exploring the synthesis of purine derivatives due to their wide range of pharmacological activities. For example, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones demonstrates the chemical versatility of purine analogs, which are obtained through intramolecular alkylation (Ondrej Šimo et al., 1998). Another study on the synthesis and antimicrobial activity of substituted 1,8-Dioxodecahydroacridines highlights the potential of purine structures in developing antimicrobial agents (Yu. M. Shchekotikhin et al., 2001).

Biological Activities and Applications

One significant area of research is the exploration of antimycobacterial properties of purine derivatives. The synthesis, biological activity, and SAR of antimycobacterial 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines have shown that certain derivatives exhibit strong activity against Mycobacterium tuberculosis, offering a promising avenue for developing new antituberculosis drugs (A. K. Bakkestuen et al., 2005).

Another study focused on the synthesis, biological activity, and SAR of antimycobacterial 2- and 8-substituted 6-(2-furyl)-9-(p-methoxybenzyl)purines. This research identified compounds with low toxicity towards mammalian cells and significant antimycobacterial activity, highlighting the therapeutic potential of these compounds (Morten Braendvang et al., 2007).

Structural and Mechanistic Studies

The exploration of purine-6,8-diones has revealed insights into their ionization and methylation reactions, offering a deeper understanding of their chemical behavior and potential for further modification (M. Rahat et al., 1974).

Safety and Hazards

properties

IUPAC Name |

8-(furan-2-ylmethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-24-17-16(18(26)23-20(24)27)25(11-5-9-14-7-3-2-4-8-14)19(22-17)21-13-15-10-6-12-28-15/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H,21,22)(H,23,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQJQQOSWGKJRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(furan-2-ylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)

![[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5525778.png)

![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)

![5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5525792.png)

![2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)

![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)

![N-(4-{[benzyl(isopropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5525819.png)

![9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5525830.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5525850.png)

![4-[4-(1-cyclobutyl-1H-imidazol-2-yl)-1H-1,2,3-triazol-1-yl]piperidine hydrochloride](/img/structure/B5525855.png)